2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one
Overview
Description
The compound with the identifier “2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one” is known as Penciclovir. It is a synthetic nucleoside analog with antiviral properties. Penciclovir is primarily used in the treatment of herpes simplex virus infections, including cold sores and genital herpes. It works by inhibiting the replication of viral DNA, thereby reducing the severity and duration of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Penciclovir can be synthesized through a multi-step process starting from guanine. The key steps involve the protection of the amino group, alkylation at the 9-position, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents, bases, and protecting groups to ensure the selective modification of the guanine molecule.
Industrial Production Methods
In industrial settings, the production of Penciclovir involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Penciclovir undergoes various chemical reactions, including:
Oxidation: Penciclovir can be oxidized to form its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Penciclovir to its reduced forms.
Substitution: Penciclovir can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Penciclovir, which may have different pharmacological properties and applications.
Scientific Research Applications
Penciclovir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Extensively studied for its antiviral activity against herpes simplex virus and other viral infections.
Industry: Used in the development of antiviral formulations and topical treatments for cold sores.
Mechanism of Action
Penciclovir exerts its antiviral effects by inhibiting viral DNA polymerase. It is converted to its active triphosphate form within infected cells, where it competes with natural nucleotides for incorporation into viral DNA. This results in the termination of viral DNA chain elongation and prevents the replication of the virus.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog with similar antiviral properties but different pharmacokinetic profiles.
Ganciclovir: Used for the treatment of cytomegalovirus infections, with a broader spectrum of activity compared to Penciclovir.
Famciclovir: A prodrug of Penciclovir with improved oral bioavailability.
Uniqueness
Penciclovir is unique in its specific activity against herpes simplex virus and its favorable safety profile. Unlike some other antiviral agents, it is well-tolerated and has minimal side effects, making it a preferred choice for topical treatment of cold sores.
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.